molecular formula C12H8Cl2O3 B454941 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438219-17-1

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B454941
CAS No.: 438219-17-1
M. Wt: 271.09g/mol
InChI Key: RDQQXYCZCLYCQH-UHFFFAOYSA-N
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Description

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenoxy methyl group and an aldehyde functional group

Scientific Research Applications

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2,3-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the dichlorophenoxy group under basic conditions.

Major Products Formed

    Oxidation: 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(2,3-Dichlorophenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenoxy group may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde: Similar structure but with chlorine atoms at different positions on the phenoxy group.

    5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde: Another isomer with chlorine atoms at different positions.

Uniqueness

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its reactivity and biological activity

Properties

IUPAC Name

5-[(2,3-dichlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3/c13-10-2-1-3-11(12(10)14)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQQXYCZCLYCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212641
Record name 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-17-1
Record name 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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